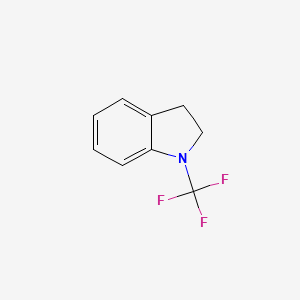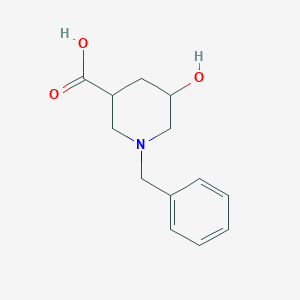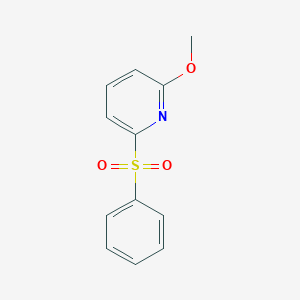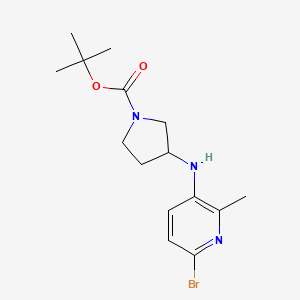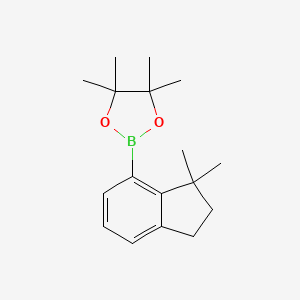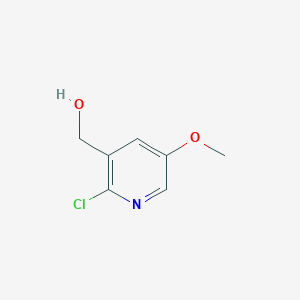
(2-Chloro-5-methoxypyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methoxypyridin-3-yl)methanol typically involves the chlorination of 5-methoxypyridin-3-ylmethanol. One common method includes the reaction of 5-methoxypyridin-3-ylmethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-methoxypyridin-3-ylmethanol+SOCl2→this compound+HCl+SO2
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5-methoxypyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 5-methoxypyridin-3-ylmethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are used under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-5-methoxypyridine-3-carboxaldehyde or 2-Chloro-5-methoxypyridine-3-carboxylic acid.
Reduction: 5-Methoxypyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chloro-5-methoxypyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-methoxypyridin-3-yl)methanol: Similar structure but with different substitution patterns.
2-Chloro-5-methylpyridin-3-yl)methanol: Similar structure with a methyl group instead of a methoxy group.
2-Chloro-5-phenylpyridin-3-yl)methanol: Similar structure with a phenyl group instead of a methoxy group.
Uniqueness
(2-Chloro-5-methoxypyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H8ClNO2 |
|---|---|
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
(2-chloro-5-methoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3 |
Clave InChI |
UMOIVGTVZFPBIY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(N=C1)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


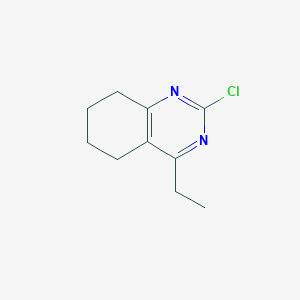
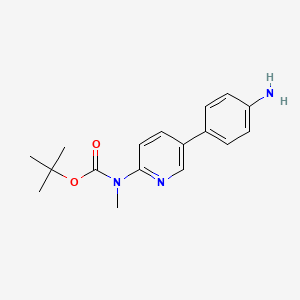
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)
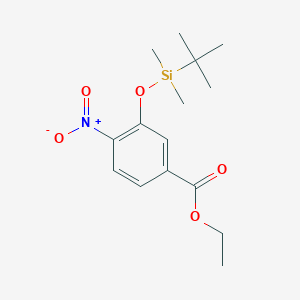
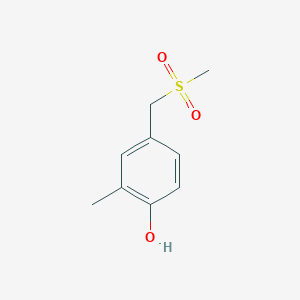
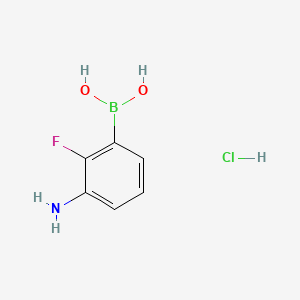

![tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B13927496.png)
